Cas no 2433741-95-6 (1-(2-bromoethenyl)-2-fluorobenzene)

1-(2-bromoethenyl)-2-fluorobenzene 化学的及び物理的性質
名前と識別子
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- Benzene, 1-(2-bromoethenyl)-2-fluoro-
- 1-(2-bromoethenyl)-2-fluorobenzene
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- インチ: 1S/C8H6BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-6H
- InChIKey: LMOSHNZJMPJGII-UHFFFAOYSA-N
- ほほえんだ: C1(C=CBr)=CC=CC=C1F
1-(2-bromoethenyl)-2-fluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-125206-0.05g |
1-(2-bromoethenyl)-2-fluorobenzene |
2433741-95-6 | 0.05g |
$612.0 | 2023-06-08 | ||
Enamine | EN300-125206-1.0g |
1-(2-bromoethenyl)-2-fluorobenzene |
2433741-95-6 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-125206-10000mg |
1-(2-bromoethenyl)-2-fluorobenzene |
2433741-95-6 | 10000mg |
$2701.0 | 2023-10-02 | ||
Enamine | EN300-125206-1000mg |
1-(2-bromoethenyl)-2-fluorobenzene |
2433741-95-6 | 1000mg |
$628.0 | 2023-10-02 | ||
Enamine | EN300-125206-5000mg |
1-(2-bromoethenyl)-2-fluorobenzene |
2433741-95-6 | 5000mg |
$1821.0 | 2023-10-02 | ||
Enamine | EN300-125206-2500mg |
1-(2-bromoethenyl)-2-fluorobenzene |
2433741-95-6 | 2500mg |
$1230.0 | 2023-10-02 | ||
Enamine | EN300-125206-250mg |
1-(2-bromoethenyl)-2-fluorobenzene |
2433741-95-6 | 250mg |
$579.0 | 2023-10-02 | ||
Enamine | EN300-125206-0.5g |
1-(2-bromoethenyl)-2-fluorobenzene |
2433741-95-6 | 0.5g |
$699.0 | 2023-06-08 | ||
Enamine | EN300-125206-2.5g |
1-(2-bromoethenyl)-2-fluorobenzene |
2433741-95-6 | 2.5g |
$1428.0 | 2023-06-08 | ||
Enamine | EN300-125206-0.25g |
1-(2-bromoethenyl)-2-fluorobenzene |
2433741-95-6 | 0.25g |
$670.0 | 2023-06-08 |
1-(2-bromoethenyl)-2-fluorobenzene 関連文献
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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1-(2-bromoethenyl)-2-fluorobenzeneに関する追加情報
Chemical Profile of 1-(2-bromoethenyl)-2-fluorobenzene (CAS No. 2433741-95-6)
1-(2-bromoethenyl)-2-fluorobenzene, identified by its Chemical Abstracts Service (CAS) number 2433741-95-6, is a fluorinated aromatic compound featuring a bromo-vinyl substituent. This molecule has garnered significant attention in the field of medicinal chemistry due to its structural versatility and potential biological activity. The presence of both bromine and fluorine atoms introduces unique electronic and steric properties, making it a valuable scaffold for the development of novel pharmaceutical agents.
The compound belongs to the class of heterocyclic aromatics, which are widely studied for their pharmacological properties. The bromoethenyl moiety, specifically the (E)-configuration of 2-bromo-1-phenylethene, contributes to the molecule's reactivity and allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, enabling the synthesis of biaryl compounds that often exhibit enhanced biological activity.
Fluorine substitution at the para position relative to the vinyl group introduces additional electronic effects that can modulate the compound's binding affinity to biological targets. Fluorine atoms are known to influence metabolic stability, lipophilicity, and receptor interactions, making them a cornerstone in modern drug design. The combination of these two halogens in 1-(2-bromoethenyl)-2-fluorobenzene creates a promising platform for exploring new therapeutic modalities.
Recent research has highlighted the utility of this compound in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases. The bromo-vinyl group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse pharmacophores. For instance, studies have demonstrated its application in generating substituted biphenyl derivatives, which have shown promise in preclinical trials as inhibitors of abnormal cell proliferation pathways.
The fluorobenzene core itself is a well-documented pharmacophore in medicinal chemistry, with numerous examples of its incorporation into drugs approved by regulatory agencies worldwide. The electron-withdrawing nature of fluorine enhances the rigidity and lipophilicity of aromatic rings, improving membrane permeability and binding interactions with proteins. This structural motif has been exploited in the development of antiviral, anticancer, and anti-inflammatory agents.
In vitro studies have begun to unravel the potential bioactivity of 1-(2-bromoethenyl)-2-fluorobenzene by examining its interaction with various enzymes and receptors. Preliminary data suggest that this compound may exhibit inhibitory effects on certain metabolic enzymes, potentially leading to applications in managing metabolic disorders. Additionally, its ability to undergo further derivatization makes it a versatile building block for structure-activity relationship (SAR) studies.
The synthesis of 1-(2-bromoethenyl)-2-fluorobenzene typically involves a sequence of reactions starting from commercially available precursors such as 2-bromoaniline and 2-fluoroiodobenzene. The bromo-vinyl group is introduced through a vinylation reaction, often employing palladium catalysts under controlled conditions to ensure high selectivity and yield. Advances in catalytic methods have further refined these synthetic routes, making them more efficient and scalable for industrial applications.
The role of computational chemistry in optimizing derivatives of 1-(2-bromoethenyl)-2-fluorobenzene cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular properties before experimental validation. This approach has accelerated the discovery pipeline by identifying lead compounds with improved pharmacokinetic profiles.
Future directions in research may explore the incorporation of this scaffold into more complex drug candidates targeting emerging therapeutic areas such as immunotherapy and neurodegenerative diseases. The unique combination of electronic and steric effects provided by the bromo-vinyl and fluoro-benzene moieties makes it an attractive candidate for designing molecules with tailored biological activities.
In conclusion, 1-(2-bromoethenyl)-2-fluorobenzene (CAS No. 2433741-95-6) represents a structurally interesting compound with significant potential in pharmaceutical development. Its versatile reactivity, combined with the known benefits of fluorinated aromatic systems, positions it as a valuable intermediate for creating novel therapeutic agents. As research continues to uncover new applications for this molecule, its importance in medicinal chemistry is likely to grow further.
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